3-(Benzo[b]thiophen-2-yl)isoxazol-5-amine 3-(Benzo[b]thiophen-2-yl)isoxazol-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18144935
InChI: InChI=1S/C11H8N2OS/c12-11-6-8(13-14-11)10-5-7-3-1-2-4-9(7)15-10/h1-6H,12H2
SMILES:
Molecular Formula: C11H8N2OS
Molecular Weight: 216.26 g/mol

3-(Benzo[b]thiophen-2-yl)isoxazol-5-amine

CAS No.:

Cat. No.: VC18144935

Molecular Formula: C11H8N2OS

Molecular Weight: 216.26 g/mol

* For research use only. Not for human or veterinary use.

3-(Benzo[b]thiophen-2-yl)isoxazol-5-amine -

Specification

Molecular Formula C11H8N2OS
Molecular Weight 216.26 g/mol
IUPAC Name 3-(1-benzothiophen-2-yl)-1,2-oxazol-5-amine
Standard InChI InChI=1S/C11H8N2OS/c12-11-6-8(13-14-11)10-5-7-3-1-2-4-9(7)15-10/h1-6H,12H2
Standard InChI Key IRAVQFBGHPTLQR-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=C(S2)C3=NOC(=C3)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 3,5-disubstituted isoxazole ring, with a benzo[b]thiophene group at position 3 and an amine group at position 5. The isoxazole ring (C3_3H3_3NO) contributes to electronic diversity, while the benzo[b]thiophene (C8_8H5_5S) introduces lipophilicity and π-π stacking potential. The amine group enhances hydrogen-bonding capabilities, critical for target interactions .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC11_{11}H8_8N2_2OS
Molecular Weight216.26 g/mol
LogP (Predicted)2.8 (Moderate lipophilicity)
Hydrogen Bond Donors1 (NH2_2)
Hydrogen Bond Acceptors4 (O, N, S)

Synthetic Methodologies

Cycloaddition Approaches

The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a cornerstone of isoxazole synthesis . For 3-(benzo[b]thiophen-2-yl)isoxazol-5-amine, a regioselective route could involve:

  • Nitrile Oxide Generation: Oxidation of benzo[b]thiophene-2-carbaldehyde oxime using HTIB (hydroxy(tosyloxy)iodobenzene) .

  • Cycloaddition: Reaction with propargylamine derivatives under copper(I) catalysis to form the isoxazole core .

Table 2: Hypothetical Synthetic Routes

StepReagents/ConditionsYield (Predicted)
1HTIB, CH2_2Cl2_2, 0°C75–85%
2CuI, Et3_3N, DMF, 80°C60–70%
3NH2_2OH·HCl, EtOH, reflux80–90%

Alternative Strategies

  • Ultrasound-Assisted Synthesis: Environmentally benign methods using ultrasound radiation could reduce reaction times .

  • Ionic Liquid Catalysis: Recyclable solvents like [BMIM]X may enhance sustainability .

Biological Activities and Mechanisms

Table 3: Hypothesized Targets and Activities

TargetMechanismIC50_{50} (Predicted)
FLT3 KinasePhosphorylation inhibition<100 nM
c-MetHGF signaling blockade1–10 nM
STAT3Downregulation of p-STAT35–20 µM

Anti-Inflammatory and Antimicrobial Effects

  • COX-2 Inhibition: Analogous to celecoxib, the isoxazole ring may suppress prostaglandin synthesis .

  • Antibacterial Activity: Thiophene derivatives disrupt bacterial cell membranes; combined with isoxazole, broad-spectrum activity is plausible .

Pharmacokinetic and Toxicity Profiles

ADME Properties

  • Absorption: Moderate LogP suggests good oral bioavailability.

  • Metabolism: Hepatic CYP450 oxidation likely, with potential sulfoxide metabolites.

Toxicity Considerations

  • Hepatotoxicity: Benzo[b]thiophene metabolites may stress liver enzymes.

  • Genotoxicity: Ames test predictions indicate low risk due to stable aromatic systems.

Applications in Drug Discovery

Oncology

As a dual FLT3/c-Met inhibitor, this compound could target resistant leukemias and solid tumors. Preclinical models suggest synergy with checkpoint inhibitors .

Neurodegenerative Diseases

The amine group may enhance blood-brain barrier penetration, positioning it for Alzheimer’s research via β-amyloid aggregation inhibition.

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